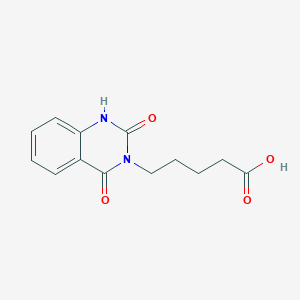
5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid” is a quinazoline derivative. Quinazoline is a heterocyclic compound that has a wide range of applications in medicinal chemistry due to its pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds : Research indicates the successful synthesis and characterization of novel compounds involving 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid. For instance, the synthesis of novel five-membered palladacycles through tandem Knoevenagel condensation and Michael addition reactions involving related compounds has been documented, highlighting the chemical's utility in creating new molecular structures (Elgazwy, 2009).
Formation of Heterocycles : The compound has been used in reactions leading to the formation of various heterocyclic structures. For example, the reaction of related methyl esters with nucleophiles resulted in the formation of distinct heterocycles, demonstrating the compound's role in complex organic syntheses (Surikova, Mikhailovskii, & Vakhrin, 2010).
Biological and Medicinal Research
Antiviral and Cytotoxic Activities : Research has explored the antiviral and cytotoxic properties of derivatives of 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid. Some synthesized compounds have shown distinct activity against viruses like Herpes simplex, demonstrating potential therapeutic applications (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Antimicrobial Evaluation : Synthesized peptide derivatives of quinazolinone, which includes derivatives of the compound , have shown moderate to significant antibacterial activity against various bacterial strains. This research underscores its potential in developing new antimicrobial agents (Kapoor, Nabi, Gupta, & Gupta, 2017).
Chemical Properties and Reactions
Synthetic Transformations : Studies have shown that N-methylated derivatives of related compounds undergo transformations into hydroindole and hydroisoquinoline compounds, indicating complex chemical behavior and potential applications in synthetic chemistry (Wenkert, Chen, Ramachandran, Valasinas, Ll, & McPhail, 2001).
Formation of Molecular Structures : Research has demonstrated the formation of unique molecular structures such as three-dimensional hydrogen-bonded frameworks and hydrogen-bonded molecular ribbons involving derivatives of this compound, providing insights into its role in forming intricate molecular architectures (Insuasty, Abonía, Cobo, & Glidewell, 2012).
Future Directions
properties
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)7-3-4-8-15-12(18)9-5-1-2-6-10(9)14-13(15)19/h1-2,5-6H,3-4,7-8H2,(H,14,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWWUAZOHDWGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

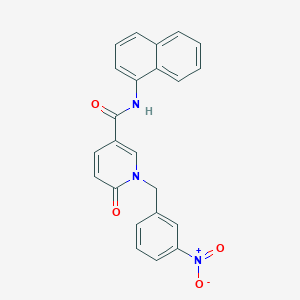
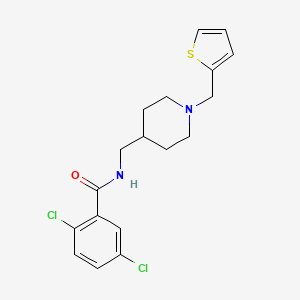
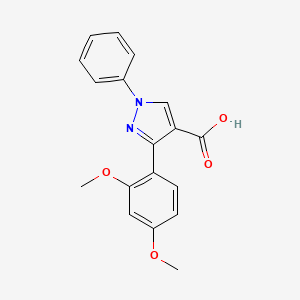
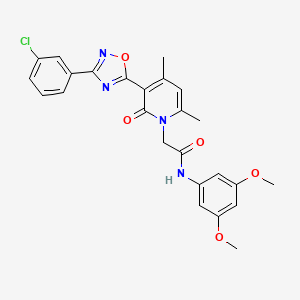
![tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2888591.png)
![N~4~-[4-(acetylamino)phenyl]-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2888594.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B2888600.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2888601.png)
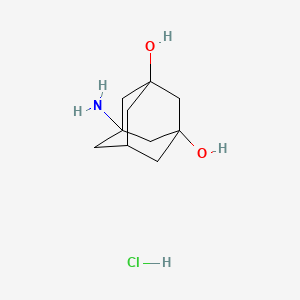
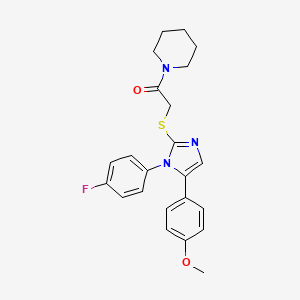
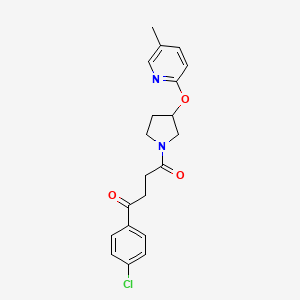
![2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride](/img/structure/B2888606.png)
![Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2888607.png)